2,3,6,8-Tetrahydroxy-1-methylxanthone
Overview
Description
“2,3,6,8-Tetrahydroxy-1-methylxanthone” is a type of xanthone . It has been isolated from the marine fungus Arthrinium sp . It is also known as Anomalin A .
Synthesis Analysis
The synthesis of xanthones like “this compound” involves the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate .
Molecular Structure Analysis
The molecular formula of “this compound” is C14H10O6 . The structure is also known as xanthic acid or 3, 7-dihydropurine-2,6-dione .
Scientific Research Applications
Antioxidant Activities
2,3,6,8-Tetrahydroxy-1-methylxanthone, identified from the marine fungus Wardomyces anomalus, has demonstrated significant antioxidant activities. This compound was one of several xanthone derivatives produced by the fungus, indicating its potential role in oxidative stress management (Abdel-Lateff et al., 2003).
Enzyme Inhibitory Activities
Research on the sponge-derived fungus Arthrinium sp. SCSIO 41421 revealed that this compound exhibited enzyme inhibitory activities against acetylcholinesterase (AChE). Its inhibitory rate was recorded at 86% at a concentration of 50 μg/mL, showcasing its potential as a bioactive compound in enzyme-related disorders (She et al., 2022).
Antitumor and Antifungal Activities
A study on synthesized xanthone derivatives, including 1-hydroxy-3-methylxanthones, revealed that some compounds exhibited antitumor, antioxidant, anti-tyrosinase, anti-pancreatic lipase, and antifungal activities. This suggests the potential application of this compound and related compounds in cancer therapy and infection management (Zhou et al., 2020).
Antibacterial and Antioxidant Effects
Compounds structurally related to this compound, extracted from the plant Garcinia smeathmannii, displayed significant antibacterial and antioxidant properties. This highlights the potential of xanthones in combating bacterial infections and oxidative stress (Fouotsa et al., 2015).
Mechanism of Action
Target of Action
The primary target of 2,3,6,8-Tetrahydroxy-1-methylxanthone is the protein kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues. They play key roles in several signal transduction cascades .
Mode of Action
This compound exerts its mechanism of action by binding to the catalytic domain of PKC , thereby preventing its activation and subsequent phosphorylation of target proteins . This inhibition of PKC activity leads to the disruption of various cellular signaling pathways involved in processes such as cell proliferation, differentiation, and apoptosis .
Biochemical Pathways
The biosynthesis of xanthones like this compound in plants involves the shikimate and the acetate pathways . These pathways originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate .
Result of Action
The inhibition of PKC activity by this compound disrupts various cellular signaling pathways. This disruption can affect processes such as cell proliferation, differentiation, and apoptosis . In addition, it has been reported that this compound exhibits significant antioxidant activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of xanthones in plants can be affected by environmental stressors such as drought, high salinity, and pathogen attack . .
Biochemical Analysis
Biochemical Properties
2,3,6,8-Tetrahydroxy-1-methylxanthone has been found to exhibit enzyme inhibitory activities against acetylcholinesterase (AChE), with an inhibitory rate of 86% at 50 μg/mL . This suggests that it interacts with the AChE enzyme, potentially affecting the breakdown of acetylcholine in the body .
Molecular Mechanism
Its inhibitory activity against AChE suggests that it may exert its effects at the molecular level by binding to this enzyme and inhibiting its activity .
Metabolic Pathways
Xanthone biosynthesis in plants involves the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate .
Properties
IUPAC Name |
2,3,6,8-tetrahydroxy-1-methylxanthen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O6/c1-5-11-10(4-8(17)13(5)18)20-9-3-6(15)2-7(16)12(9)14(11)19/h2-4,15-18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBXGIBBOZOVPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017507 | |
Record name | Anomalin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
548740-86-9 | |
Record name | Anomalin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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